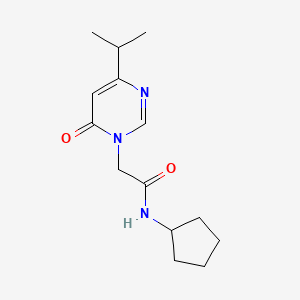
(2-Fluorophenyl)methanesulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Fluorophenyl)methanesulfonyl fluoride is a chemical compound with the molecular formula C7H6F2O2S. It is a member of the sulfonyl fluoride family, which are known for their applications in organic synthesis, chemical biology, drug discovery, and materials science . This compound is characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a methanesulfonyl fluoride group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluorophenyl)methanesulfonyl fluoride typically involves the reaction of (2-fluorophenyl)methanesulfonyl chloride with a fluoride source. One common method is the fluoride-chloride exchange reaction, where the chloride group is replaced by a fluoride ion . This reaction is usually carried out under mild conditions using reagents such as potassium fluoride or cesium fluoride in the presence of a suitable solvent like acetonitrile.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The reaction is typically conducted in large reactors with efficient mixing and temperature control to optimize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
(2-Fluorophenyl)methanesulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Solvents: Acetonitrile, dichloromethane, and tetrahydrofuran are frequently used solvents.
Catalysts: In some cases, catalysts such as palladium or copper complexes are employed to facilitate the reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of nucleophile used. For example, reaction with an amine yields a sulfonamide, while reaction with an alcohol produces a sulfonate ester .
Aplicaciones Científicas De Investigación
(2-Fluorophenyl)methanesulfonyl fluoride has a wide range of applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules.
Chemical Biology: The compound is employed in the study of enzyme mechanisms and as a probe for biological systems.
Drug Discovery: It serves as a precursor for the development of pharmaceutical compounds.
Materials Science: The compound is used in the fabrication of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of (2-Fluorophenyl)methanesulfonyl fluoride involves the interaction of the sulfonyl fluoride group with nucleophilic sites in target molecules. This interaction leads to the formation of covalent bonds, which can modify the activity of enzymes or other biological targets. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophilic site .
Comparación Con Compuestos Similares
Similar Compounds
- (2-Chlorophenyl)methanesulfonyl fluoride
- (2-Bromophenyl)methanesulfonyl fluoride
- (2-Iodophenyl)methanesulfonyl fluoride
Uniqueness
(2-Fluorophenyl)methanesulfonyl fluoride is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties compared to its halogenated analogs. This uniqueness can influence the reactivity and selectivity of the compound in various chemical reactions .
Propiedades
IUPAC Name |
(2-fluorophenyl)methanesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2O2S/c8-7-4-2-1-3-6(7)5-12(9,10)11/h1-4H,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJPGYJAKSFVRGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CS(=O)(=O)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-[(2-Chloro-6-fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2621935.png)

![1-(3,4-dimethylphenyl)-3-(4-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2621939.png)
![2-{4-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-pyrimidinyl]piperazino}-N~1~-isopropylacetamide](/img/structure/B2621940.png)
![Ethyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2621943.png)
![1-[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]pyrrolidin-3-ol](/img/structure/B2621945.png)
![3-(5-Amino-2-isobutyl-1H-benzo[d]imidazol-1-yl)propan-1-ol](/img/structure/B2621949.png)


![2-(6-Cyclopropylpyrimidin-4-yl)-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B2621952.png)
![N-(5-Methyl-1,2-oxazol-3-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2621953.png)
![4-(3,4-Difluorophenyl)-3-(2,5-dimethylphenoxy)-1-[(oxolan-2-yl)methyl]azetidin-2-one](/img/structure/B2621954.png)
